![molecular formula C23H21N3O5 B2993954 (Z)-[2-(2-nitrophenoxy)-1-phenylethylidene]amino N-(2,6-dimethylphenyl)carbamate CAS No. 478043-13-9](/img/structure/B2993954.png)
(Z)-[2-(2-nitrophenoxy)-1-phenylethylidene]amino N-(2,6-dimethylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Mechanistic Insights and Catalysis Applications
- Phosphatase Activity and Theoretical Modeling : Research on Mannich-based dinuclear zinc complexes, employing an "end-off" compartmental ligand synthesized through an abnormal Mannich reaction, has provided significant insights into phosphatase activity. These complexes exhibit considerable hydrolytic efficiency, with theoretical calculations supporting the reaction mechanism. This study contributes to understanding catalysis involving similar carbamate compounds (Sanyal et al., 2015).
Photoprotection and Release Mechanisms
- Photoremovable Protecting Groups : The exploration of 2,5-Dimethylphenacyl (DMP) carbamates as photoremovable protecting groups for amines and amino acids highlights the utility of carbamate derivatives in organic synthesis and biochemistry. These compounds exhibit high chemical yields upon irradiation, showcasing their potential in sensitive syntheses (Kammari et al., 2007).
Biodegradation
- Anaerobic Biodegradability of Substituted Phenols : The anaerobic biodegradability and toxicity of various substituted phenols, including 2-nitrophenol and 4-nitrophenol, have been evaluated. These studies provide insights into the environmental fate and treatment of aromatic compounds, including carbamates, in anoxic environments (O'Connor & Young, 1989).
Organic Synthesis and Drug Intermediates
- Synthesis of Phenyl Carbamates : The synthesis of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate as an intermediate in antitumor drugs illustrates the role of carbamate compounds in medicinal chemistry. This research highlights the versatility of carbamate derivatives in synthesizing small molecule inhibitors for cancer treatment (Gan et al., 2021).
Selective Detection and Sensing
- Detection of 2,4,6-Trinitrophenol (TNP) : The development of an amino-functionalized Zinc Metal-Organic Framework (Zn-MOF) for the highly selective detection of TNP demonstrates the applicability of carbamate-functionalized materials in sensing applications. The fluorescence-based detection mechanism offers a promising approach for environmental monitoring and security (Xing et al., 2017).
Eigenschaften
IUPAC Name |
[(Z)-[2-(2-nitrophenoxy)-1-phenylethylidene]amino] N-(2,6-dimethylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5/c1-16-9-8-10-17(2)22(16)24-23(27)31-25-19(18-11-4-3-5-12-18)15-30-21-14-7-6-13-20(21)26(28)29/h3-14H,15H2,1-2H3,(H,24,27)/b25-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLAJFKANZJUDP-NCELDCMTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)ON=C(COC2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)O/N=C(\COC2=CC=CC=C2[N+](=O)[O-])/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

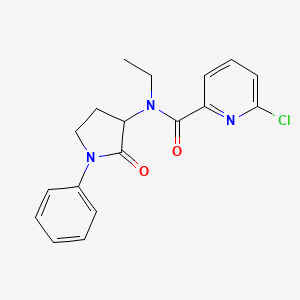
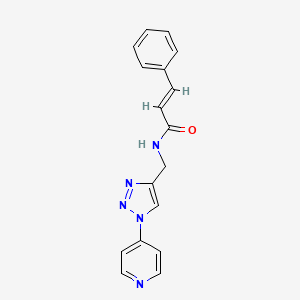
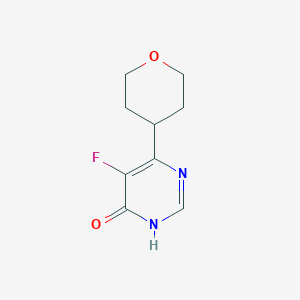
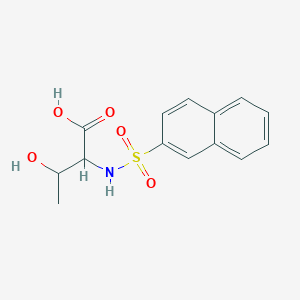
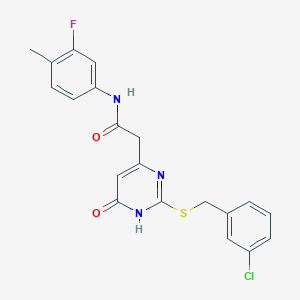
![N-[1-(1-Ethyl-2-oxopiperidin-3-yl)azetidin-3-yl]but-2-ynamide](/img/structure/B2993878.png)
![1-(4-methylpyridin-2-yl)-4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B2993879.png)
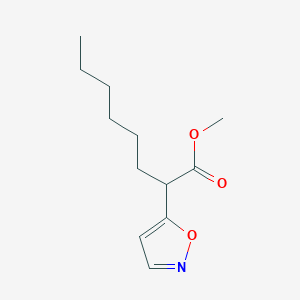
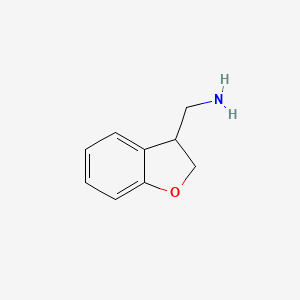
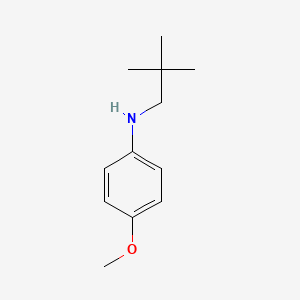

![1-[(2-Chlorophenyl)sulfonyl]-4-(trifluoromethyl)piperidine](/img/structure/B2993887.png)
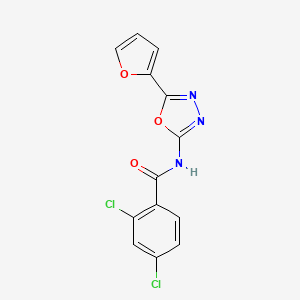
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbenzamide](/img/structure/B2993893.png)